Home > Products > Screening Compounds P93228 > N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide - 1385382-45-5

N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide

Catalog Number: EVT-2926822
CAS Number: 1385382-45-5
Molecular Formula: C17H13N3O2
Molecular Weight: 291.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a diarylamide 3-aminoindazole derivative identified as a potent pan-BCR-ABL inhibitor, demonstrating effectiveness against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. []
  • Relevance: Although structurally distinct from N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, AKE-72 shares the presence of a benzamide core structure. Additionally, both compounds feature an extended aromatic system and incorporate nitrogen-containing substituents. These shared characteristics suggest potential similarities in their binding affinities and interactions with biological targets. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

  • Compound Description: RAF709 is a selective B/C RAF inhibitor developed for targeting RAS mutant cancers. It exhibits potent cellular activity, suppressing pMEK and proliferation in KRAS mutant tumor cell lines. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, RAF709 contains a benzamide moiety. This shared structural element might contribute to similar physicochemical properties and potential interactions with specific protein targets. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective class I HDAC inhibitor investigated as a potential oral anticancer drug candidate. It demonstrates strong in vitro and in vivo antitumor activity, inducing G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cells. []
  • Relevance: Both this compound and N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide belong to the benzamide class of compounds. This structural similarity suggests that they might share common features in their binding modes and interactions with biological targets. []

N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

  • Compound Description: This compound acts as a potent C-C chemokine receptor 1 (CCR1) antagonist. It has been successfully tritiated for use in pharmacological studies. []
  • Relevance: Sharing the benzamide core with N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, this compound highlights the versatility of the benzamide scaffold in medicinal chemistry. This common structural feature often serves as a starting point for developing compounds with diverse biological activities. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment, specifically inhibiting tyrosine kinase activity. []
  • Relevance: This compound, like N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, belongs to the benzamide family. This shared structural motif suggests potential similarities in their binding properties and interactions with biological targets. []

N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide

  • Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methyl aniline. Its crystal structure, determined by X-ray diffraction, reveals the formation of hydrogen bonds in the crystal lattice. []
  • Relevance: This compound and N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide are both benzamide derivatives. The presence of two benzamide groups in this compound highlights the possibility of introducing diverse substituents and exploring their impact on the molecule's properties and biological activity. []
  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity often associated with this drug class. []
  • Relevance: Like N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, Hu7691 incorporates a benzamide moiety within its structure. Although their target proteins and pharmacological activities differ, the shared benzamide group suggests potential similarities in their binding mechanisms and interactions with specific amino acid residues. []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

  • Compound Description: This series of compounds, synthesized through microwave irradiation, incorporate both thiadiazole and benzamide moieties, known for their diverse biological properties. Several derivatives exhibited promising in vitro anticancer activity against various human cancer cell lines. []
  • Relevance: The presence of the benzamide group in these compounds links them structurally to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide. Despite differences in their overall structures, the shared benzamide moiety might contribute to similar physicochemical properties and influence their interactions with biological targets. []

1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine

  • Compound Description: This compound is a halogenated 4-(phenoxymethyl)piperidine derivative designed as a potential radiolabeled probe for σ-1 receptors. It exhibits high affinity and selectivity for σ-1 receptors in in vitro binding assays and demonstrates promising in vivo characteristics in rats. [, ]
  • Relevance: Although structurally distinct from N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, this compound shares the presence of a cyanophenoxy moiety. This structural similarity, despite differences in the core structures, suggests that both compounds might exhibit comparable physicochemical properties and might offer insights into the structure-activity relationship of compounds containing this specific moiety. [, ]

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, showing promise as a therapeutic agent for treating inflammatory diseases like rheumatoid arthritis. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, this compound incorporates a benzamide group within its structure. The presence of this shared structural element, despite the differences in their overall architectures, highlights the significance of the benzamide moiety in medicinal chemistry and suggests potential commonalities in their physicochemical properties and interactions with specific biological targets. []

3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl) methyl)-5-methoxybenzamide ([18F]3)

  • Compound Description: [18F]3 is a novel analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide designed as a potential PET radiotracer for imaging the glycine transporter GlyT-2. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, [18F]3 contains a benzamide moiety. This shared structural feature, despite differences in their overall structures and intended applications, suggests potential similarities in their binding properties and interactions with specific amino acid residues in their respective target proteins. []

3-Iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (IBZM)

  • Compound Description: IBZM, particularly its (S)-(-) enantiomer, exhibits high specific binding to dopamine D-2 receptors and shows promise as a CNS imaging agent for studying these receptors in humans. []
  • Relevance: Although structurally distinct from N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, IBZM shares the presence of a benzamide core. This common structural feature suggests that both compounds might exhibit similar physicochemical properties and could potentially interact with specific protein targets through analogous binding mechanisms, despite differences in their overall structures and pharmacological activities. []

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)

  • Compound Description: MGCD0103 is an orally active, isotype-selective histone deacetylase (HDAC) inhibitor that demonstrates significant antitumor activity in vivo and holds promise as an anticancer drug candidate. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, MGCD0103 contains a benzamide moiety. The presence of this shared structural element, despite differences in their overall structures and pharmacological profiles, suggests that both compounds might exhibit comparable physicochemical properties and could potentially interact with specific protein targets through analogous binding mechanisms. []

N,N-diethyl-3-methyl-benzamide (DEET)

  • Compound Description: DEET is a widely used mosquito repellent. A study explored its potential repellency against the common tick Ixodes ricinus in both laboratory and field settings. []
  • Relevance: DEET shares the benzamide core structure with N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide. Despite variations in their substituents, the common benzamide scaffold suggests potential similarities in their physicochemical properties and hints at the versatility of this core structure for interacting with biological targets. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

  • Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. Studies investigating its metabolism revealed species-specific differences in the enzymes involved. [, ]
  • Relevance: Both MK-0767 and N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide belong to the benzamide class of compounds. This shared structural feature suggests that they might share common characteristics in their binding modes and interactions with biological targets. [, ]

4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1aa)

  • Compound Description: This isoxazole derivative was designed as a potential antimitotic agent and exhibited promising cytotoxicity against various cancer cell lines. It demonstrated microtubule depolymerization activity and significant growth inhibition in the nanomolar range. []
  • Relevance: Sharing the benzamide core structure with N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, compound 1aa highlights the broad applicability of the benzamide scaffold in medicinal chemistry. This structural similarity suggests that, despite differences in their overall architectures, both compounds might exhibit some common features in their binding modes and interactions with specific biological targets. []

N-Cyanomethyl-2,2,N-trimethyl-propionamid (1) and N-Cyanomethyl-N-methyl-benzamid (4)

  • Compound Description: These compounds, containing both cyano and amide functionalities, react with carbon disulfide to yield substituted aminoketene dithioacetals, showcasing their synthetic utility in accessing diverse chemical scaffolds. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, these compounds incorporate a cyanomethyl amide group. This structural similarity, despite differences in the remaining structures, suggests potential similarities in their reactivity profiles and potential applications as building blocks for synthesizing other molecules. []

N-Cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine

  • Compound Description: Identified as a by-product during the synthesis of MDMA, this compound serves as a potential marker for identifying the specific synthetic route employed in illicit drug production. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, this compound contains a N-cyanomethyl amide group. While their applications and overall structures differ significantly, the shared presence of this specific functional group highlights its potential relevance in various chemical contexts. []

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

  • Compound Description: FLB 457, a benzamide derivative, demonstrates potent antidopaminergic properties, specifically targeting dopamine D-2 receptors. Its high affinity and selectivity make it a potential candidate for antipsychotic therapy. []
  • Relevance: Both FLB 457 and N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide share the core benzamide structure. Despite differences in their substituents and target specificity, this shared scaffold suggests potential similarities in their binding modes and interactions with specific amino acid residues within their respective target proteins. []

Substituted N-cyanomethyl-2-halo-N-methylarenecarboxamides

  • Compound Description: This class of compounds, encompassing various 2-halogen substituted N-cyanomethyl-N-methylbenzamides, serves as precursors for synthesizing 1,4-benzothiazepines, demonstrating their utility in accessing diverse heterocyclic systems. []
  • Relevance: These compounds, specifically those with a benzamide core, are structurally related to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide through their shared N-cyanomethyl benzamide functionality. Despite differences in their remaining structures and synthetic applications, this shared motif highlights its potential versatility as a building block in medicinal chemistry. []
  • Compound Description: These compounds are histone deacetylase (HDAC) inhibitors. Studies have shown that these inhibitors can enhance the cytotoxic effects of radiation in gastrointestinal adenocarcinoma cells, suggesting their potential as radiosensitizers in cancer therapy. []
  • Relevance: While structurally diverse, these compounds, particularly the benzamide derivative N‐(2‐aminophenyl)‐4‐[N‐(pyridin‐3‐yl‐methoxycarbonyl)amino‐ methyl]benzamide, share the benzamide core with N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide. This shared structural feature suggests potential similarities in their binding properties and highlights the versatility of the benzamide scaffold in interacting with diverse biological targets. []

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. It exhibits promising oral bioavailability and reduces IL-17 levels and skin inflammation in preclinical models, suggesting its potential for treating autoimmune diseases. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, this compound incorporates a benzamide moiety. Despite differences in their overall structures and pharmacological targets, the presence of this shared structural element suggests potential similarities in their binding modes and interactions with specific amino acid residues in their respective target proteins. []

N-[(1-dimethylaminocycloalkyl) methyl] benzamide derivatives

  • Compound Description: This series of compounds includes various N-[(1-dimethylaminocycloalkyl) methyl] benzamide derivatives explored for their potential therapeutic applications. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, these compounds contain the benzamide functional group. Despite variations in the specific substituents and their positions, the shared benzamide core suggests potential commonalities in their physicochemical properties and hints at their ability to interact with biological targets. []
  • Compound Description: These two compounds are potent and stereospecific dopamine D2 receptor antagonists. Structural analysis revealed key similarities in their conformations, particularly the folded (+)-perpendicular-gauche trend of the amide side chain, believed to be crucial for their biological activity. []
  • Relevance: FLB 457, a benzamide derivative, shares structural similarities with N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, particularly the presence of a benzamide moiety. Although they target different receptors and possess distinct pharmacological profiles, the shared benzamide core suggests potential similarities in their binding mechanisms and interactions with specific amino acid residues within their target proteins. []
  • Compound Description: This series of compounds, designed for treating pain, anxiety, and gastrointestinal disorders, features a 4-(phenyl-piperidin-4-ylidene-methyl)-benzamide core with various substituents on the phenyl ring. [, ]
  • Relevance: These compounds are structurally related to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide through their shared benzamide moiety. This common structural element suggests potential similarities in their binding properties and interactions with specific biological targets, despite differences in their overall architectures and pharmacological activities. [, ]

N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB)

  • Compound Description: MPSB, a benzamide derivative, is recognized for its potential antitumor activity. Theoretical studies, including DFT calculations and molecular docking simulations, have been conducted to understand its conformational preferences, reactivity, and interactions with potential biological targets. []
  • Relevance: Both MPSB and N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide belong to the benzamide class of compounds. This shared structural motif suggests potential similarities in their binding properties and interactions with biological targets, although their specific mechanisms of action and pharmacological profiles might differ. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), showing promise as a potential anti-inflammatory agent. It demonstrates potent inhibition of LPS-induced IL-6 release and exhibits in vivo efficacy in an acute lung injury mouse model. []
  • Relevance: This compound, like N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, belongs to the benzamide family. This shared structural feature, despite differences in their overall structures and specific targets, suggests potential similarities in their binding mechanisms and interactions with specific amino acid residues within their respective target proteins. []

N-(3-Methyl-4-Phenyl-3H-Selenazol-2-Ylidene)Benzamide Derivatives

  • Compound Description: This series of compounds, featuring a selenazole ring linked to a benzamide moiety, was synthesized using a three-component, one-pot reaction. These derivatives hold potential for various biological applications due to the presence of both selenazole and benzamide pharmacophores. []
  • Relevance: These compounds are structurally related to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide through their shared benzamide moiety. The presence of this common structural element suggests potential similarities in their binding properties and highlights the versatility of the benzamide scaffold in interacting with diverse biological targets. []

N-(7- hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide Analogues

  • Compound Description: This series of quinolone-based compounds, synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one, was evaluated for its cytotoxic activity against breast cancer cell lines. []
  • Relevance: Although not strictly benzamides, some analogs within this series contain the benzamide moiety, linking them structurally to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide. This shared structural feature, despite differences in the core scaffold, suggests potential similarities in their binding properties and interactions with specific biological targets. []

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865)

  • Compound Description: CB-30865 is a potent inhibitor of nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD biosynthesis and a potential target for cancer therapy. Structure-activity relationship studies on CB-30865 and its analogs have identified key structural features essential for its activity. []
  • Relevance: Similar to N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, CB-30865 incorporates a benzamide moiety within its structure. The presence of this shared structural element, despite their distinct overall structures and target proteins, suggests potential similarities in their binding mechanisms and interactions with specific amino acid residues. []

3-(4-Meth­oxy­phen­yl)-4-methyl-N-[4-(4-methyl­phen­yl)-1,3-thia­zol-2-yl]benzamide

  • Compound Description: This compound contains both thiazole and benzamide moieties within its structure. X-ray crystallographic studies have elucidated its crystal packing arrangement, revealing the formation of C(11) chains through strong N—H⋯O hydrogen bonds. []
  • Relevance: This compound, like N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, belongs to the benzamide class. This shared structural feature suggests potential similarities in their binding properties and interactions with biological targets. []

3-Acetoxy-2-methyl-N-(4-nitrophenyl)benzamide

  • Compound Description: This compound is a substituted benzamide derivative whose molecular structure has been determined using X-ray diffraction, providing insights into its conformational preferences and intermolecular interactions. []
  • Relevance: Both this compound and N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide belong to the benzamide class of compounds. This shared structural motif, despite differences in their substituents, suggests potential similarities in their binding properties and interactions with biological targets. []
  • Compound Description: These newly synthesized pyrrole derivatives, designed as potential calcium channel blockers, were evaluated for their toxicity on plant and animal cells. Results indicated minimal phytotoxicity and low acute toxicity, suggesting their potential for further development. []
  • Relevance: While structurally distinct from N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, the use of a cyanomethyl reagent in the synthesis of these pyrrole derivatives highlights the potential utility and reactivity of this specific functional group in various chemical reactions. []

N-carbamidoyl-4-((3-ethyl-2,4,4-trimethylcyclohexyl)methyl)benzamide

  • Compound Description: This compound enhances the cytotoxic effects of staurosporine, likely by inhibiting the protective action of Magmas against apoptosis. It shows potential for cancer treatment in combination with other chemotherapeutic agents. []
  • Relevance: Sharing the benzamide core with N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, this compound showcases the adaptability of the benzamide scaffold in medicinal chemistry. Although their specific mechanisms of action and therapeutic targets differ, the shared structural feature suggests potential similarities in their binding modes and interactions with specific biological targets. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits a unique hinge-binding mode and demonstrates significant antiproliferative activity against CML and GIST cancer cell lines. []
  • Relevance: This compound and N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide share the benzamide moiety within their structures. Although they target different kinases and possess distinct pharmacological profiles, the shared benzamide group suggests potential similarities in their binding mechanisms and interactions with specific amino acid residues within their target proteins. []

Properties

CAS Number

1385382-45-5

Product Name

N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide

IUPAC Name

N-(cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide

Molecular Formula

C17H13N3O2

Molecular Weight

291.31

InChI

InChI=1S/C17H13N3O2/c18-7-8-20-17(21)15-5-1-4-14(9-15)12-22-16-6-2-3-13(10-16)11-19/h1-6,9-10H,8,12H2,(H,20,21)

InChI Key

WHFDFOMQQWEBOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC=CC(=C2)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.